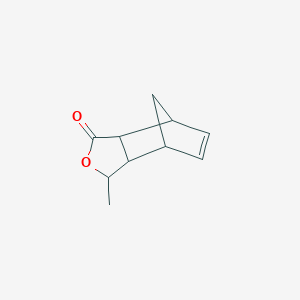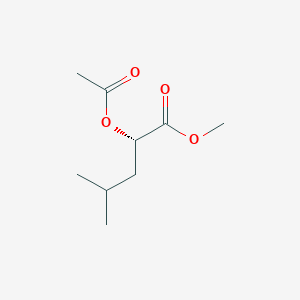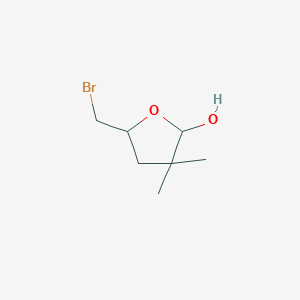
5-(Bromomethyl)-3,3-dimethyloxolan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-3,3-dimethyloxolan-2-ol is an organic compound that belongs to the class of oxolanes It is characterized by a bromomethyl group attached to the oxolane ring, which is further substituted with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3,3-dimethyloxolan-2-ol typically involves the bromomethylation of 3,3-dimethyloxolan-2-ol. One common method is the reaction of 3,3-dimethyloxolan-2-ol with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent . This reaction proceeds under mild conditions and yields the desired bromomethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-3,3-dimethyloxolan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-3,3-dimethyloxolan-2-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmacologically active compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Employed in the study of enzyme mechanisms and protein modifications.
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-3,3-dimethyloxolan-2-ol involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an alkylating agent.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromomethyl-2-oxazoline: Similar structure but with an oxazoline ring.
3,3-Dimethyloxolan-2-one: Lacks the bromomethyl group.
5-Chloromethyl-3,3-dimethyloxolan-2-ol: Chlorine instead of bromine.
Uniqueness
5-(Bromomethyl)-3,3-dimethyloxolan-2-ol is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom enhances the electrophilicity of the compound, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
922142-80-1 |
|---|---|
Fórmula molecular |
C7H13BrO2 |
Peso molecular |
209.08 g/mol |
Nombre IUPAC |
5-(bromomethyl)-3,3-dimethyloxolan-2-ol |
InChI |
InChI=1S/C7H13BrO2/c1-7(2)3-5(4-8)10-6(7)9/h5-6,9H,3-4H2,1-2H3 |
Clave InChI |
QWCIMUIJEDQBMR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(OC1O)CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]-](/img/structure/B14194442.png)
![Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14194450.png)
![N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14194451.png)
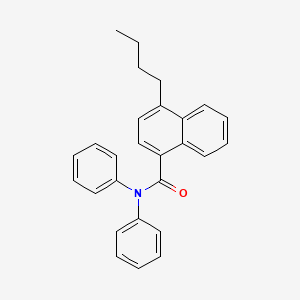

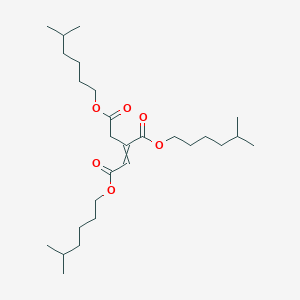

![Bis[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]ethane-1,2-dione](/img/structure/B14194484.png)
![2,2'-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid](/img/structure/B14194490.png)

